Methysergide

Catalog No.
S560190
CAS No.
361-37-5
M.F
C21H27N3O2
M. Wt
353.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methysergide

CAS Number

361-37-5

Product Name

Methysergide

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)/t14-,15+,19-/m1/s1

InChI Key

KPJZHOPZRAFDTN-ZRGWGRIASA-N

SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C

solubility

MP IS UNCHARACTERISTIC SHOWING DECOMP ABOVE APPROX 165 °C; ODORLESS OR HAS NOT MORE THAN SLIGHT ODOR; WHITE TO YELLOWISH WHITE OR REDDISH WHITE CRYSTALLINE POWDER; 1 G SOL IN 200 ML WATER, 165 ML ALCOHOL, 3400 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER /MALEATE/
Decomposes above 165 °C; sol in methanol, less soluble in water (1:250); practically insoluble in absolute ethanol; practically insoluble in absolute ethanol /Methysergide dimaleate/

Synonyms

Désernil Sandoz, Désernil-Sandoz, Deseril, Desril, Dimaleate, Methysergide, Dimethylergometrin, Maleate, Methysergide, Methylmethylergonovine, Methysergide, Methysergide Dimaleate, Methysergide Maleate, Sansert, UML 491, UML-491, UML491

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C

The exact mass of the compound Methysergide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 120 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Serotonin Signaling:

Methysergide is a selective antagonist of serotonin receptors, particularly the 5-hydroxytryptamine (5-HT)2A receptor subtype []. This means it binds to these receptors but doesn't activate them, blocking the effects of serotonin. Researchers use methysergide to study the role of serotonin signaling in various physiological processes, including:

  • Vascular function: Serotonin can constrict blood vessels, and methysergide helps researchers understand how serotonin contributes to migraine headaches and other vascular disorders [].
  • Central nervous system function: Methysergide can be used to investigate the involvement of serotonin in conditions like anxiety, depression, and schizophrenia by blocking its activity in specific brain regions [].

Studying Migraine Pathophysiology:

While methysergide is no longer a first-line treatment for migraines, it can be used in research to understand the mechanisms behind migraine attacks. By blocking serotonin receptors, researchers can investigate whether serotonin plays a role in triggering vasoconstriction (narrowing of blood vessels) and other processes associated with migraines [].

Methysergide is a synthetic compound derived from the ergot alkaloids, specifically designed to act as a serotonin antagonist. Its chemical structure is characterized by the formula C21H27N3O2C_{21}H_{27}N_{3}O_{2}, and it is known chemically as N-[(2S)-1-hydroxybutan-2-yl]-1,6-dimethyl-9,10-didehydroergoline-8α-carboxamide. Methysergide was first introduced in 1959 for the prophylactic treatment of migraines, leveraging its ability to inhibit serotonin receptors involved in vascular headaches .

Methysergide undergoes significant metabolic transformation in the human body, primarily converting into methylergometrine, which is a more potent agonist at serotonin receptors. This conversion enhances its efficacy in migraine treatment by activating 5-hydroxytryptamine (5-HT) receptors, particularly 5-HT 1B and 5-HT 1D . The compound exhibits selective antagonism at various serotonin receptor subtypes, including 5-HT 2A, 5-HT 2B, and 5-HT 2C, while showing negligible affinity for others such as dopamine and adrenergic receptors .

Methysergide primarily functions as a serotonin antagonist. It inhibits the effects of serotonin on smooth muscle and blood vessels, contributing to its vasoconstrictive properties. The compound has been shown to produce psychedelic effects at higher doses due to activation of the 5-HT 2A receptor . Its pharmacological profile includes:

The synthesis of methysergide involves several key steps starting from lysergic acid. The process typically includes:

  • Methylation: A methyl group is added to lysergic acid.
  • Amidation: A butanolamid group is introduced.
  • Purification: The final product is purified to isolate methysergide from other byproducts.

This synthetic pathway allows for the production of a compound with selective serotonin receptor inhibition properties .

Methysergide has been primarily used in clinical settings for:

  • Migraine Prevention: It was widely used to prevent migraine attacks due to its vasoconstrictive effects on cranial blood vessels.
  • Vascular Headaches: Effective in managing other types of vascular headaches.
  • Carcinoid Syndrome: Employed to counteract the effects of excessive serotonin production in carcinoid tumors .

Research indicates that methysergide interacts with several neurotransmitter systems beyond serotonin. Its binding affinity varies across multiple receptor types:

  • Serotonin Receptors: High affinity for various subtypes (e.g., Ki values ranging from low nanomolar concentrations).
  • Dopamine and Adrenergic Receptors: Minimal interaction noted, indicating specificity towards serotonin pathways .

These interactions highlight its unique pharmacological profile compared to other migraine medications.

Methysergide shares structural and functional similarities with several compounds derived from ergot alkaloids. Key comparisons include:

Compound NameSimilarityUnique Features
DihydroergotamineErgot derivativeMore potent vasoconstrictor; used acutely
ErgotamineStructural similarityBroader receptor activity; associated with nausea
SumatriptanSerotonin agonistSpecific for migraine relief; fewer side effects
Lysergic Acid DiethylamideBasic ergoline structureHallucinogenic properties; not used for migraines

Methysergide's unique position lies in its specific antagonistic action on serotonin receptors while being less effective on others compared to these compounds. Its historical usage in migraine prophylaxis and distinct metabolic profile further delineate it from similar agents .

Historical Development

The historical development of methysergide synthesis is intrinsically linked to the broader advancement of ergot alkaloid chemistry and the foundational work on lysergic acid, which serves as the core structural unit for methysergide [1]. The synthesis of methysergide represents a significant milestone in the evolution of semi-synthetic ergot alkaloid production, building upon decades of research into the ergoline ring system [2].

The initial breakthrough in methysergide synthesis occurred through modification of lysergic acid, which was first successfully synthesized by the Woodward group at Lilly Laboratory in 1956 [6]. Methysergide was synthesized from lysergic acid by adding a methyl group and a butanolamid group, resulting in a compound with selectivity and high potency as a serotonin inhibitor [1]. This synthetic approach emerged from the recognition that serotonin was isolated in 1948, and because of its biological actions, an anti-serotonin drug was needed for therapeutic applications [1].

The development of methysergide synthesis was further influenced by the comprehensive studies of ergot alkaloids that began in 1934 through collaborative efforts between research teams in the United States, England, and Switzerland [6]. These investigations led to the identification of lysergic acid as the common structural component of ergot alkaloids by Jacobs and Craig [6]. The historical progression of ergot alkaloid chemistry provided the essential foundation for understanding the stereochemical complexity and structural requirements necessary for methysergide synthesis [6].

Industrial production methods for methysergide evolved from earlier ergot alkaloid manufacturing processes that were established by Arthur Stoll's patent in 1918, which proposed efficient separation and purification of ergotamine tartrate from fermented triticale [6]. The synthesis of methysergide was approved by the United States Food and Drug Administration in 1962, marking its entry into pharmaceutical production [4]. However, the compound was later withdrawn from the United States market due to safety concerns, though it continued to be manufactured in other regions [4].

Key Synthetic Pathways

The synthesis of methysergide relies fundamentally on established synthetic pathways to lysergic acid, which serves as the essential precursor [1] [6]. The key synthetic approaches have been developed through multiple research groups, each contributing distinct methodological advances to the overall understanding of ergoline synthesis [6].

Woodward Synthesis

The Woodward synthesis represents the foundational approach to lysergic acid production, which forms the basis for methysergide synthesis [6]. This methodology, first accomplished in 1956, established the strategic framework for constructing the complex tetracyclic ergoline core structure [6]. The Woodward approach utilized a convergent synthetic strategy beginning with indole dihydro derivatives and proceeding through tricyclic ketone intermediates [6].

Key intermediates in the Woodward synthesis included the preparation of unsaturated aldehyde compounds through Darzens reaction, followed by semicarbazide substitution and replacement with pyruvic acid residue [6]. The synthesis required careful control of stereochemistry, particularly regarding the conversion of aldehyde to oxirane with hydrogen peroxide and subsequent reduction with sodium borohydride [6]. The final challenge involved oxidation of the B-ring while maintaining the D-ring double-bond system, accomplished through catalytic dehydrogenation using Raney catalyst in the presence of sodium arsenate [6].

The Woodward intermediate, designated as ester 31 with protecting group, became a crucial synthetic target for subsequent research groups [6]. This intermediate could be converted to lysergic acid through hydrolysis and dehydrogenation procedures analogous to those outlined in the original Woodward methodology [6]. The establishment of this synthetic pathway provided the essential foundation for methysergide production through lysergic acid modification [1].

Julia and Baillarge Group Methods

The Julia and Baillarge team developed an alternative synthetic approach to lysergic acid utilizing the preparation of tricyclic systems obtained through condensation of 5-bromoisatin and methyl 6-methylnicotinate [6]. The key innovation in this methodology was the implementation of aryne cyclization as the critical ring-forming reaction [6]. This approach provided a distinct strategic alternative to the Woodward methodology while achieving access to the same essential intermediate structures [6].

The synthesis initiated with the preparation of isatin nicotinate, followed by reduction of the double bond through treatment with zinc in acetic acid and subsequent reduction with diborane to obtain a saturated indoline system [6]. The amine was protected by acetylation to yield the desired intermediate [6]. In the subsequent step, methyl iodide was added to the compound, followed by potassium borohydride treatment, whereby the aromatic pyridine ring was reduced to α,β-unsaturated ester [6].

A critical observation in the Julia and Baillarge methodology was the formation of a mixture of two diastereoisomers with differing physicochemical parameters [6]. After treatment with sodium amide in ammonia under reflux conditions, cyclization was observed only for the S-isomer, with a yield of 36 percent [6]. The product, methyl N-acetyl-2,3-dihydrolysergate, was identified as an acetyl-protected Woodward intermediate [6].

The Julia and Baillarge approach demonstrated that the acetyl-protected intermediate could be converted to lysergic acid using the established Woodward and Kornfeld procedures [6]. Spectroscopic analysis including infrared, ultraviolet, and mass spectra, combined with thin-layer chromatographic analysis in various systems, confirmed the identity of the obtained compound with the intermediate obtained by Woodward [6]. This methodology provided validation of alternative synthetic routes to the essential lysergic acid precursor required for methysergide synthesis [1].

Rebek's Tryptophan-Based Strategy

Rebek's research group developed a distinctive synthetic approach utilizing the natural amino acid tryptophan as the starting material for lysergic acid preparation [6]. This strategy represented a significant departure from previous methodologies by employing a naturally occurring amino acid as the foundation for ergoline synthesis [6]. The approach demonstrated the feasibility of utilizing biosynthetically relevant precursors in the total synthesis of complex ergot alkaloids [6].

The Rebek methodology commenced with the conversion of tryptophan derivative to ketone through treatment with acetic anhydride and aluminum chloride [6]. The resulting ketone was functionalized using the starting amino acid, incorporating an amino fragment at the C4 position [6]. This approach provided inherent functionality that simplified subsequent synthetic transformations compared to methods requiring separate introduction of nitrogen-containing substituents [6].

The subsequent steps in the Rebek synthesis involved closure of the D ring through a series of carefully orchestrated transformations [6]. Initially, the ketone was converted to spiro-lactone, yielding a methylated compound in the presence of sodium hydride and methyl iodide [6]. This intermediate was then subjected to hydrobromination followed by closure through a three-stage Henessian sequence to generate the pentacyclic lactone structure [6].

The final phase of the Rebek synthesis focused on formation of the ester group and dehydration to achieve the lysergic acid structure [6]. The lactone was opened with thionyl chloride to produce dihydrochloride ester, which was subsequently dehydrated to form the olefin [6]. Oxidation under mild conditions enabled obtaining a mixture of deprotected isolysergic and lysergic acid esters, with physicochemical parameters consistent with literature data [6]. This methodology demonstrated the viability of tryptophan-based approaches for accessing lysergic acid precursors essential for methysergide synthesis [1].

Hendrickson Intermediate Utilization

The Hendrickson synthetic strategy represented a convergent approach to lysergic acid synthesis utilizing readily available indole halide and pyridine derivative components [6]. This methodology employed coupling reactions followed by cyclization of aldehyde intermediates to construct the D ring, culminating in the formation of the key Hendrickson intermediate [6]. The primary advantages of this approach included convergence, synthetic simplicity, and improved overall efficiency, with the product obtained in eight steps at 10.6 percent yield [6].

The strategic assumptions underlying the Hendrickson approach included synthesis of lysergic acid through the shortest possible pathway, elimination of indole fragment protection requirements, and introduction of the D ring through Suzuki coupling [6]. The synthesis commenced with preparation of halogen derivative of indole, which was subsequently converted to the required intermediate [6]. Starting from dicarboxylic derivative of pyridine, synthesis of the N-oxide was performed, followed by treatment with thionyl chloride to generate the chlorine derivative [6].

The aromatic substrates prepared through these transformations were coupled via palladium-catalyzed Suzuki reaction to produce the tricyclic derivative [6]. However, closure of the tetracyclic system presented significant challenges, as the diester did not yield the expected cyclization product [6]. Consequently, the ester was reduced to alcohol and subsequently oxidized to active aldehyde, which under basic conditions resulted in tertiary cyclic alcohol known as Hendrickson's intermediate [6].

The completion of the Hendrickson synthesis involved reduction of the alcohol, N-methylation of the pyridine derivative, and reduction of the aromatic system to obtain a mixture of lysergic acid ester and isolysergic acid ester in a 6:1 ratio [6]. The final three steps were performed without isolation to minimize losses due to product instability [6]. However, subsequent investigations by Bekkam, Mo, and Nichols in 2011 revealed that the critical cyclization step to form the Hendrickson intermediate did not occur as reported, suggesting limitations in the feasibility of this synthetic pathway [6].

Biotechnological Approaches

Biotechnological approaches to methysergide production have emerged as promising alternatives to traditional chemical synthesis, leveraging advances in microbial fermentation and metabolic engineering [10] [11]. The heterologous biosynthesis of lysergic acid in microorganisms represents a sustainable method to reduce industrial dependence on highly costly and toxic crop-pathogenic ergot fungi [10]. Recent developments in this field have demonstrated significant improvements in production efficiency through engineered microbial hosts [10].

The construction of microbial cell factories for ergot alkaloid production has been achieved using Saccharomyces cerevisiae as the primary host organism [10] [11]. An engineered Saccharomyces cerevisiae strain was developed by applying metabolic engineering strategies for efficient lysergic acid production, with SCH9 knockout identified as a key factor for enhancing lysergic acid yield [10]. Transcriptional analysis revealed that SCH9 deletion significantly enhanced peroxisomal metabolism and cellular translation [10].

Optimization of rate-limiting enzymes has been crucial for improving biotechnological production efficiency [10]. Tailored approaches were designed to optimize the activities of two rate-limiting enzymes, EasC and CloA, in SCH9 deletion strains [10]. The relocation of EasC to peroxisomes combined with PEX34 overexpression clearly increased the catalytic activity of these enzymes, resulting in a 2.31-fold increase in lysergic acid production [10]. Additionally, spatial reorientation of the cytochrome P450 CloA and its reductase on the endoplasmic reticulum improved electron transfer efficiency, yielding a 36.8 percent improvement in lysergic acid production [10].

The biosynthetic pathway for ergot alkaloids involves multiple enzymatic steps beginning with the C4-prenylation of L-tryptophan [22]. The first enzyme in this pathway was purified from Claviceps species and shown to catalyze the essential initial transformation [22]. Subsequent steps involve FAD-dependent oxidoreductase EasE and catalase EasC, which are required for conversion of early pathway intermediates [22]. The genes lpsA1 and lpsA2 both encode LPS1 enzymes, with LPS1-1 involved in synthesis of ergotamine and LPS1-2 responsible for ergocryptine synthesis [22].

Industrial-scale biotechnological production has achieved remarkable success in recent developments [10] [11]. The final engineered strain produced 509.8 milligrams per liter lysergic acid under 50-liter fed-batch fermentation, representing the highest reported titer for heterologous hosts [10]. A combined microbial cell factory and cell-free system approach has demonstrated production of agroclavine at 1209 milligrams per liter, which represents the highest titer reported for ergot alkaloids using biotechnological methods [11]. These advances demonstrate the viability of green alternatives to current ergot-based routes, offering versatile platforms for sustainable, large-scale fermentation of pharmaceutical ergot alkaloids [10] [11].

Challenges in Scalability and Yield

The scalability and yield optimization of methysergide synthesis present significant technical and economic challenges that have limited industrial production efficiency [12] [10]. Successful therapeutic use of semi-synthetic ergolines has initiated extensive research for new synthetic methods that provide higher yield and better product quality [12]. The complexity of the ergoline ring system, combined with multiple stereogenic centers and labile functional groups, creates substantial obstacles for large-scale manufacturing [11].

Industrial production challenges stem from the inherent difficulty of ergot alkaloid synthesis, which generally employs large numbers of enzymes for biosynthesis of precursors as well as tailoring modifications [11]. The construction of microbial cell factories and cell-free systems for complex natural products remains difficult due to limited precursor supply, uncontrollable native metabolic networks, inefficient product transportation caused by cell membranes, and low expression and activity of foreign enzymes [11]. The complexity of biosynthetic pathways creates exponential growth in difficulties for construction and engineering of microbial cell factories [11].

Process optimization strategies have focused on addressing rate-limiting steps and improving enzyme efficiency [10]. The identification of SCH9 knockout as a key factor for enhancing lysergic acid yield led to a 17.4-fold increase in lysergic acid titer through combined engineering strategies [10]. However, even with these improvements, production levels remain at the milligram per liter scale in scientific literature, which are generally insufficient for commercial applications [9]. Economically meaningful metrics of titer, yield, and productivity must be achieved for industrial viability [9].

Manufacturing process improvements have incorporated advanced fermentation strategies and metabolic engineering approaches [9] [10]. Fed-batch fermentation has emerged as a crucial technology for improving production efficiency, with optimized conditions achieving titers exceeding 500 milligrams per liter for lysergic acid [10]. However, fermentation development faces challenges including strain design optimization, fermentation parameter control, and downstream processing efficiency [9]. The requirement for expensive cofactors, substrates, and large numbers of enzymes makes biotechnological production economically challenging [11].

Quality control and product purity represent additional scalability challenges in methysergide production [12] [18]. Ergot alkaloids isolated from fermentation can be impure due to the abundance of similar metabolites, creating difficulties that are exacerbated for compounds with low natural abundance [11]. The stereoselective lability of the carboxyl group at the C8 position and lability at both chiral centers lead to racemization, requiring careful control of reaction conditions [6]. Industrial production must address these purity challenges while maintaining economic viability through improved separation and purification technologies [12].

Absorption and Systemic Availability

Methysergide exhibits highly variable absorption characteristics when administered orally. The compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically achieved within approximately one hour following oral administration [1] [2]. However, the systemic bioavailability of methysergide is remarkably low, with studies consistently demonstrating an oral bioavailability of only 13% [3] [4] [5] [6]. This limited systemic availability has been primarily attributed to extensive first-pass hepatic metabolism.

Pharmacokinetic studies conducted in healthy male subjects utilizing a cross-over design revealed significant differences between intravenous and oral administration routes. Following intravenous administration of 1.0 mg methysergide maleate, complete systemic availability was achieved, whereas oral administration of 2.7 mg methysergide maleate resulted in systemic exposure equivalent to only 13% of the intravenous dose [4]. This profound difference underscores the substantial impact of first-pass metabolism on the drug's systemic availability.

The absorption profile of methysergide demonstrates rapid uptake from the gastrointestinal tract, with the compound being well absorbed after oral administration despite the low systemic bioavailability [7]. Food effects on absorption have not been extensively characterized in the literature, though the rapid absorption kinetics suggest minimal influence from gastric contents.

Distribution and Protein Binding

The distribution characteristics of methysergide reveal extensive tissue penetration and moderate protein binding. Studies conducted in male Sprague-Dawley rats demonstrated that protein binding of methysergide averaged 84.2% and remained constant across the range of concentrations observed in disposition studies [8]. The plasma-to-blood partitioning ratio was determined to be 1.67%, indicating preferential distribution within plasma compared to cellular components [8].

Methysergide exhibits wide distribution throughout the body following systemic administration [7]. The apparent volume of distribution varies significantly between species, with rat studies indicating high clearance values ranging from 74.2 to 102 milliliters per minute per kilogram [8]. These distribution parameters suggest extensive tissue penetration and rapid equilibration between plasma and peripheral compartments.

The compound's distribution characteristics are influenced by its lipophilic properties, facilitating penetration across biological membranes. The wide distribution pattern is consistent with the drug's therapeutic effects on vascular smooth muscle and its ability to cross the blood-brain barrier to exert central nervous system effects.

Metabolic Pathways

First-Pass Metabolism

Methysergide undergoes extensive first-pass metabolism in the liver, which represents the primary mechanism responsible for its low oral bioavailability. The hepatic extraction ratio for methysergide is exceptionally high, resulting in significant biotransformation during initial passage through the liver following oral administration [4] [9]. This extensive first-pass effect explains the dramatic difference between oral and intravenous bioavailability.

The first-pass metabolism of methysergide is primarily mediated by hepatic enzymes, with the liver serving as the principal site of biotransformation. Evidence suggests that extrahepatic clearance mechanisms may also contribute to the overall elimination of methysergide, though hepatic metabolism remains the predominant pathway [4].

Formation of Methylergometrine

The most significant metabolic transformation of methysergide involves N-demethylation at position 1 of the indole ring structure, leading to the formation of methylergometrine (methylergonovine) as the primary active metabolite [10] [11]. This metabolic conversion is of paramount importance as methylergometrine exhibits pharmacological activity that may exceed that of the parent compound.

Following oral administration of methysergide, plasma concentrations of methylergometrine are consistently 10-fold higher than those of the parent drug [3] [4] [9]. The area under the plasma concentration curve for methylergometrine is more than ten times greater than that for methysergide after oral dosing, while intravenous administration results in comparable areas under the curve for both compounds [4]. This disparity clearly demonstrates the extensive conversion of methysergide to methylergometrine during first-pass metabolism.

The formation clearance of methylergometrine appears to be saturable, with studies in rats showing a significant decrease from 3.5 to 1.9 milliliters per minute per kilogram when comparing low and high infusion rates of methysergide [8]. This saturation phenomenon suggests that the metabolic pathway responsible for methylergometrine formation has limited capacity at higher substrate concentrations.

Analysis of canine plasma by high-performance liquid chromatography following both oral and intravenous administration of methysergide revealed large amounts of methylergometrine in circulation, while only low and transient levels of the parent compound could be detected [10]. This metabolic pattern is consistent across species, indicating that the N-demethylation pathway is highly conserved.

Excretion and Half-Life

The elimination kinetics of methysergide and its primary metabolite methylergometrine demonstrate significant differences in their pharmacokinetic profiles. The elimination half-life of methysergide is approximately 60-62 minutes following both oral and intravenous administration [4] [9] [12]. In contrast, methylergometrine exhibits a substantially longer elimination half-life of 220-223 minutes, which is almost four times longer than that of the parent compound [4] [9] [12].

These differential elimination kinetics have important therapeutic implications, as the prolonged half-life of the active metabolite methylergometrine contributes to the sustained pharmacological effects of methysergide therapy. The extended residence time of methylergometrine in the systemic circulation may explain the efficacy of methysergide in migraine prophylaxis despite the short half-life of the parent compound.

The excretion pathways for methysergide and its metabolites involve both renal and hepatic routes. Unchanged drug and metabolites are excreted in the urine, though the exact proportion eliminated through renal excretion has not been precisely quantified [1]. The predominant elimination mechanism appears to be hepatic metabolism followed by biliary excretion, consistent with the lipophilic nature of ergot alkaloids.

Studies examining the effects of forced diuresis on methysergide elimination have shown no evidence of accelerated drug clearance, suggesting that renal excretion plays a relatively minor role in the overall elimination of the compound [13]. This finding supports the concept that hepatic metabolism represents the primary clearance mechanism for methysergide.

Species-Specific Pharmacokinetics

Comparative pharmacokinetic studies across different species reveal both similarities and differences in methysergide disposition. In rats, the plasma clearance of methysergide was determined to be high, ranging from 74.2 to 102 milliliters per minute per kilogram [8]. The clearance values showed dose-dependent variations, with higher doses resulting in increased clearance, volume of distribution, and terminal half-life [8].

The metabolic conversion of methysergide to methylergometrine appears to be consistent across species, with studies in dogs, rats, and humans all demonstrating the formation of significant quantities of this active metabolite [10] [11]. However, the extent of metabolism may vary between species, as evidenced by differences in the metabolite-to-parent drug concentration ratios.

Protein binding characteristics also demonstrate species-specific variations. In rats, protein binding averaged 84.2%, while the exact binding parameters in humans have not been as extensively characterized [8]. These species differences in protein binding may contribute to variations in free drug concentrations and subsequent pharmacological effects.

Color/Form

Crystals
Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

353.21032711 g/mol

Monoisotopic Mass

353.21032711 g/mol

Heavy Atom Count

26

LogP

log Kow = 1.55 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

195 °C

UNII

XZA9HY6Z98

Drug Indication

For the treatment of vascular headache

Therapeutic Uses

Serotonin Antagonists; Vasoconstrictor Agents
For the prevention or reduction of intensity and frequency of vascular headaches in the following kinds of patients: Patients suffering from one or more severe vascular headaches per week; Patients suffering from vascular headaches that are uncontrollable or so severe that preventive therapy is indicated regardless of the frequency of the attack. /Included in US product label/
...Sometimes useful in suppression of GI hypermotility and spasm and cardiovascular disorders that occur in patients with carcinoid tumor. These tumors release large amounts of serotonin into blood stream, and antiserotonin actions of drug are responsible for beneficial effects. ...Some benefit in attenuating dumping syndrome. /Maleate/

Mechanism of Action

Methysergide is serotonin antagonists acts on central nervous system (CNS), which directly stimulates the smooth muscle leading to vasoconstriction. Some alpha-adrenergic blocking activity has been reported. Suggestions have been made by investigators as to the mechanism whereby Methysergide produces its clinical effects, but this has not been finally established, although it may be related to the antiserotonin effect.
Methysergide has been shown, in vitro and in vivo, to inhibit or block the effects of serotonin, a substance which may be involved in the mechanism of vascular headaches. Serotonin has been variously described as a central neurohumoral agent or chemical mediator, as a "headache substance" acting directly or indirectly to lower pain threshold (others in this category include tyramine; polypeptides, such as bradykinin; histamine; and acetylcholine), as an intrinsic "motor hormone" of the gastrointestinal tract, and as a "hormone" involved in connective tissue reparative processes. Suggestions have been made by investigators as to the mechanism whereby methysergide produces its clinical effects, but this has not been finally established.
Considering structure/effect relationships, it has been demonstrated that methylation of the indole nitrogen in the lysergic acid ring of the alkanolamides fundamentally alters their pharmacologic behavior and is associated with inhibition or blockade of a great variety of serotonin-induced effects...
... Here /investigators/ asked whether systemic (i.p.) and intrathecal (i.t.) administrations of a nonselective serotonergic antagonist, methysergide, might produce paradoxical antinociception similar to naloxone in the mouse formalin test. A diluted formalin solution was injected into the mouse plantar region of the hind paw and the duration of licking responses was measured at periods of 0-5 min (1st phase) and 20-40 min (2nd phase) after formalin injection. Methysergide administered i.p. and i.t. showed an attenuated licking duration only in the 2nd phase. The effect observed in the 2nd phase was reversed in the 5,7-dihydroxytriptamine, but not N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine pretreated group of mice, suggesting that descending serotonergic, but not noradrenergic, systems are involved in the methysergide antinociception. To further investigate the mechanism by which methysergide inhibited the nociceptive behaviors induced by formalin, the antinociceptive effect of methysergide was also tested in substance P (i.t.) and excitatory amino acids (i.t.), such as glutamate, N-methyl-D-aspartic acid, alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid, and kainic acid, which are major components in the formalin-induced nociceptive transmission in the spinal cord pain models. The duration of nociceptive behaviors shown in these models was significantly shortened by i.p. and i.t. administration of methysergide. These results suggest that methysergide also produces a paradoxical antinociception in various pain models including the formalin test, similar to the results of naloxone.
Calcitonin gene-related peptide (CGRP) is involved in ocular neurogenic inflammation in the rabbit, causing vasodilatation in the anterior uvea, breakdown of the blood-aqueous barrier, increase in the intraocular pressure (IOP) and rise in the adenosine 3':5'-cyclic monophosphate (cyclic AMP) content in the aqueous humour. So far there is no means of preventing these CGRP-induced ocular effects. In the present study, the effect of intravenous methysergide (1-10 mg kg-1, b.w.) on CGRP-induced changes in the IOP, blood-aqueous barrier and cyclic AMP content in the aqueous humour was studied in vivo. The effect of methysergide on CGRP-induced vasodilatation both in vivo and in vitro was also investigated. Methysergide decreased intraocular pressure but had only a transient effect on blood pressure. Methysergide decreased the regional blood flow in ocular tissues by 53-65%, but did not have such a vasoconstrictor effect in most extra-ocular tissues studied. Methysergide inhibited CGRP-induced vasodilatation, increase in the IOP, breakdown of the blood-aqueous barrier and increase in the cyclic AMP content in the aqueous humour in vivo. In vitro, methysergide alone did not have effects on the vascular tone in isolated ophthalmic artery of rabbit. However, it potentiated noradrenaline (NA)-induced contraction. There were no differences in the IC50 values for CGRP on the NA-induced contraction in the presence and absence of methysergide, indicating that methysergide has no direct effect on the vasorelaxant effect of CGRP in vitro. The present study demonstrates that in the rabbit eye methysergide inhibits CGRP-induced changes. One inhibitory mechanism of methysergide may be to enhance the effect of a vasoconstrictor (NA) to antagonize the vasodilator effect of CGRP. The present findings suggest that a methysergide-sensitive mechanism may be used to limit some pathophysiological conditions in the eye that involve neurogenic inflammation and the release of CGRP.
The intravenous administration of L-5-hydroxytryptophan (5-HTP), 5-methoxy-N,N-dimethyltryptamine (5-MeODMT), p-chloroamphetamine (PCA), LSD and methysergide to acute spinal rats, transected at C1, stimulated the flexor reflexes induced by electrical stimulation applied to the skin of the toe. The enhancement produced by 5-HTP, 5-MeODMT and PCA, was not antagonized by the prior administration of a dose of LSD or methysergide, although the enhancement produced by 5-MeODMT, LSD and methysergide, but not that produced by 5-HTP and PCA, was antagonized by cyproheptadine. In rats treated with 5,6-dihydroxytryptamine (intracisternal administration, 2 weeks previously) supersensitivity was observed to the effects of 5-HTP, a precursor of 5-HT, while subsensitivity was observed for the effects of PCA, a releaser of 5-HT. However, no supersensitivity was observed for the effects of 5-MeODMT, LSD and methysergide. These results suggest that methysergide may have an agonistic action on the 5-HT receptors in spinal cord and that supersensitivity to 5-HTP in rats treated with 5,6-dihydroxytryptamine was due to the lack of uptake of 5-HT into terminals of descending 5-HT fibres or to the change in 5-HT receptors which were not sensitive to 5-MeODMT, LSD, methysergide or cyproheptadine.

Vapor Pressure

8.34X10-14 mm Hg at 25 °C (est)

Other CAS

361-37-5

Absorption Distribution and Excretion

Rapid
Five healthy men were given 1.0 mg methysergide maleate intravenously and 2.7 mg methysergide maleate orally in a cross-over study. The systemic availability of methysergide was only 13%, most probably due to a high degree of first-pass metabolism to methylergometrine. We also found evidence of extrahepatic clearance of methysergide. After oral administration the plasma concentrations of the metabolite were considerably higher than those of the parent drug and the area under the plasma concentration curve (AUC) for methylergometrine was more than ten times greater than for methysergide. /These/ findings may be relevant to the treatment of migraine if methylergometrine contributes to the effect of methysergide. Methylergometrine had a significantly longer elimination half-life than methysergide (223 +/- 43 min vs 62.0 +/- 8.3 min and 174 +/- 35 min vs 44.8 +/- 8.1 min in the oral and intravenous studies respectively).
The pharmacokinetics of methysergide (MS) and its metabolite methylergometrine (MEM) was studied in male Sprague-Dawley rats. MS was administered iv in doses of 0.71 (0.25 mg/kg) or 2.8 mumol/kg (1.0 mg/kg). The metabolite MEM was administered as iv doses of 0.74 (0.25 mg/kg) or 2.9 mumol/kg (1.0 mg/kg). The steady state characteristics of these compounds were also studied after constant rate iv infusion of MS at two different rates, 0.70 and 14.0 nmol/min per kg. Plasma protein binding and blood/plasma partitioning for MS were determined over a range of concentrations. Plasma and blood concentrations of MS and MEM were measured by HPLC with fluorescence detection. The plasma clearance of MS was high and ranged from 74.2-102 mL/min per kg. The two iv doses of MS were not equivalent after dose correction; clearance, volume of distribution at steady-state and terminal half-life were significantly greater for the higher dose. Plasma clearance from the two iv infusions of MS were in accordance with that from the lower iv dose. Protein binding as well as the plasma/blood partitioning, of MS was constant over the range of concentrations observed in the disposition studies, averaging 84.2% and 1.67%, respectively. The metabolite MEM had a plasma clearance five to six times lower than that of the parent drug but a similar volume of distribution at steady state. The formation of MEM after MS administration was relatively low and appeared to be saturable since the formation clearance of MEM decreased significantly from 3.5 to 1.9 mL/min per kg for the low and the high rate of iv infusion of MS, respectively.
About 30% of oral dose of (N-methyl-(14)C)-methysergide was excreted in 48-hr urine and about 50% in expired air of human subjects. Excretion of (14)C was maximal 2 hr after dosing, and excretion of (14)C in expired air (as (14)CO2) was almost complete in 8 hr.

Metabolism Metabolites

Hepatic

Associated Chemicals

Methysergide maleate; 129-49-7

Wikipedia

Methysergide

Drug Warnings

/BOXED WARNING/ Retroperitoneal fibrosis, pleuropulmonary fibrosis and fibrotic thickening of cardiac valves may occur in patients receiving long-term methysergide maleate therapy. Therefore, this preparation must be reserved for prophylaxis in patients whose vascular headaches are frequent and/or severe and uncontrollable and who are under close medical supervision.
/Contraindications of methysergide therapt include:/ Hypersensitivity to the drug or to tartrazine (FD&C Yellow #5) or any other components of the formulation, pregnancy, lactation, peripheral vascular disease, severe arteriosclerosis, severe hypertension, coronary artery disease, phlebitis or cellulitis of the lower limbs, pulmonary disease, collagen diseases or fibrotic processes, impaired liver or renal function, valvular heart disease, debilitated states and serious infections.
With long-term, uninterrupted administration, retroperitoneal fibrosis or related conditions - pleuropulmonary fibrosis and cardiovascular disorders with murmurs or vascular bruits have been reported. Patients must be warned to report immediately the following symptoms and to discontinue the drug: cold, numb, and painful hands and feet; leg cramps on walking; any type of girdle, flank, or chest pain, shortness of breath, or any associated symptomatology. Should any of these symptoms develop, methysergide should be discontinued.
Continuous administration should not exceed 6 months. There must be a drug-free interval of 3-4 weeks after each 6-month course of treatment. The dosage should be reduced gradually during the last 2-3 weeks of each treatment course to avoid "headache rebound."
For more Drug Warnings (Complete) data for METHYSERGIDE (24 total), please visit the HSDB record page.

Biological Half Life

Five healthy men were given 1.0 mg methysergide maleate intravenously and 2.7 mg methysergide maleate orally in a cross-over study. ... Methylergometrine had a significantly longer elimination half-life than methysergide (223 +/- 43 min vs 62.0 +/- 8.3 min and 174 +/- 35 min vs 44.8 +/- 8.1 min in the oral and intravenous studies respectively).

Use Classification

Pharmaceuticals

Methods of Manufacturing

British patent 854,569 (1960); Hoffman, Troxler, US patent 3,218,324 (1965 to Sandoz).
... Lysergic acid hydroxybutylamide (methylergonovine)... methylation of indole N of latter compound yields 1-methyl-methylergonovine (methysergide).

General Manufacturing Information

Methylation in the number 1 position of the ring structure enormously enhances the antagonism to serotonin which is present to a much lesser degree in the partially methylated compound (methylergonovine maleate) as well as profoundly altering other pharmacologic properties.
/Methysergide/ ... is a congener of sysergic acid diethylamide (LSD).

Storage Conditions

Below 86 °F (30 °C); tight container.
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Methysergide may reverse the analgesic activity of narcotic analgesics. Concurrent use with vasoconstrictor agents including ergot alkaloids, sumatriptan, and nicotine (eg smoking) may result in enhanced vasoconstriction.
/The authors/ report a 31-year-old man with cluster headaches who developed severe, prolonged myocardial ischemia following combination therapy with ergotamine tartrate and methysergide. /Investigators/ reviewed the cardiovascular complications of each agent alone and in combination. Given the pharmacologic similarity of these agents, /investigators/ propose that they may have additive or synergistic cardiac toxicity, at least in vulnerable individuals.
A 28 year old housewife was admitted complaining of excrutiating pain in her feet. On examination her feet were pale and cold. Her hands were also cold but of normal colour. Her carotid, axillary, and femoral pulses were the only palpable peripheral pulses. She had suffered from migraine and duodenal ulceration for some years and had taken numerous drugs including propoxyphene, benzodiazepine derivatives, diclofenac, cimetidine, chlordiazepoxide, raubasine, sucralfate, ergotamine tartrate, and oxprenolol. The precise dosages and duration of these treatments could not be established, but we ascertained that she had been taking oxprenolol and ergotamine tartrate tablets for a considerable time before admission. Arteriography showed severe spasm of most parts of the femoral arteries, the distal parts of the brachial arteries, and the radial arteries. Intravenous infusion of heparin (500 units/hour) and dopamine (150-300 4g/min) resulted in moderate improvement in the circulation except in the left foot, which remained painful and developed a mottled appearance. A cannula was placed in the left femoral artery, and nitroglycerin (1 mg/hour) and heparin (500 units/hour) were infused. This caused a dramatic improvement. After 24 hours the peripheral pulses were palpable and the cannula was removed. Intravenous treatment was reduced over the next two days, and she made a satisfactory recovery.
A 21 year old policeman was admitted to hospital with progressive severe pain in his legs and feet of one week's duration. He had suffered from migraine for 10 years and had been taking methysergide (3 mg) and propranolol (120 mg) daily for two weeks. On examination his feet were pale, cold, and poorly perfused and only the femoral pulses were palpable in his legs. Aortography disclosed extreme bilateral narrowing of the superficial femoral arteries consistent with severe spasm. Intravenous infusions of 10% dextran 40 in saline (Rheomacrodex) and heparin (500 units/hour) and a lumbar epidural block with 1 % lignocaine failed to afford any improvement. Infusion of isoprenaline (1-2 ug/min) the next day resulted in mild improvement. Nevertheless, both feet gradually became gangrenous, and bilateral below knee amputations were performed six days after admission.
For more Interactions (Complete) data for METHYSERGIDE (7 total), please visit the HSDB record page.

Dates

Last modified: 02-18-2024

The effect of serotonin on penicillin-induced epileptiform activity

Mehmet Taskiran, Abdulkadir Tasdemir, Nusret Ayyildiz, Mustafa Ayyildiz, Erdal Agar
PMID: 30523733   DOI: 10.1080/00207454.2018.1557166

Abstract

This study was aimed at examining the epileptiform activity of the 5-HT
serotonin receptor agonist and antagonist, and 5-hydroxytryptophan (5-HTP) in penicillin-induced epilepsy in albino Wistar rats.
For this purpose, 90 albino male Wistar rats were used in this study. Epileptiform activity was induced by an injection of penicillin, an agonist of GABAA receptor, (500 IU, i.c.) into the somatomotor cortex. Thirty minutes after the injection of penicillin, 2,5-dimethoxy-4-iodoamphetamine (DOI, an agonist of 5-HT
receptor) (0.5, 1, 2 and 4 mg/kg, i.p.), methysergide, an antagonist of 5-HT
receptor, (1, 10, 20, 50 and 100 µM, i.c.v.) and 5-HTP, precursor of 5-HT, (25, 50, 75 and 100 mg/kg, i.p.) were administered, respectively.
DOI, at the doses of 1 and 2 mg/kg, significantly decreased penicillin-induced epileptiform activity (p < 0.05). Methysergide, at the doses of 20, 50 and 100 µM, significantly increased the mean spike frequency of penicillin-induced epileptiform activity (p < 0.05). The doses of 50, 75 and 100 mg/kg of 5-HTP decreased the mean spike frequency of penicillin-induced epileptiform activity (p < 0.05). The mean of amplitude of penicillin-induced epileptiform activity did not significantly change in any of the groups (p > 0.05).
The electrophysiological data from the present study suggest that serotonin 5-HT
receptors have an important role in controlling penicillin-induced epileptiform activity in the rat.


The antinociceptive effect of anterior pretectal nucleus stimulation is mediated by distinct neurotransmitter mechanisms in descending pain pathways

Karina Genaro, Débora Fabris, Wiliam A Prado
PMID: 30634015   DOI: 10.1016/j.brainresbull.2019.01.003

Abstract

Electrical stimulation of the anterior pretectal nucleus (APtN) activates two descending pain inhibitory pathways. One of these pathways relays in the ipsilateral lateral paragigantocellular nucleus (LPGi), whereas the other pathway relays in the contralateral pedunculopontine tegmental nucleus (PPTg). Antinociceptive effect of APtN stimulation has been seen in various pain models in the rodents. Similarly, LPGi or PPTg stimulation results in higher pain thresholds. Descending antinociceptive pathways activated by electrical APtN stimulation have been elucidated, but the underlying neurotransmitter mechanisms involved have not been clarified yet. This study investigates the role that endogenous signaling plays in the ipsilateral LPGi or contralateral PPTg after the APtN is stimulated in the tail-flick test. First, we submitted rats to excitotoxic injection of N-methyl-d-aspartate (NMDA) into the contralateral PPTg. Then, we examined whether blockage of NMDA (AP-7), serotonergic (methysergide), or opioid (naloxone) receptors in the ipsilateral LPGi is required for APtN stimulation-evoked analgesia (SEA). Likewise, we examined the effects of antagonists of NMDA, serotonergic, or cholinergic nicotinic (mecamylamine) receptors on the contralateral PPTg in ipsilateral LPGi-lesioned rats. Our results confirmed that APtN stimulation activates two pain inhibitory pathways and showed that endogenous opioid signaling in the ipsilateral LPGi appears to be necessary for APtN SEA and for endogenous NMDA, serotoninergic, and nicotinergic signaling in the contralateral PPTg.


Breathing stimulation mediated by 5-HT

Ludovica Iovino, Donatella Mutolo, Elenia Cinelli, Massimo Contini, Tito Pantaleo, Fulvia Bongianni
PMID: 30244021   DOI: 10.1016/j.brainres.2018.09.020

Abstract

Serotonin (5-HT) has been reported to play excitatory effects on respiration by acting on preBötzinger complex (preBötC) neurons in neonatal or juvenile rodents. However, whether its action is circumscribed to the preBötC and present in other animal species, particularly in adult preparations, is unknown. We investigated the respiratory role of 5-HT within the preBötC and neighbouring respiration-related regions. Experiments were performed on α-chloralose-urethane anesthetized, vagotomized, paralyzed and artificially ventilated rabbits making use of bilateral microinjections (30-50 nl). 5-HT caused excitatory effects on respiratory activity only when applied to the preBötC. These effects were mediated by 5-HT
and 5-HT
receptors as shown by microinjections of specific agonists of the different types of 5-HT receptors. Unexpectedly, the blockade of 5-HT
receptors by methysergide or the specific antagonist (S)-WAY 100135 induced excitatory respiratory effects. Microinjections of the 5-HT
receptor antagonist ondansetron did not influence respiration, but prevented (S)-WAY 100135-induced responses. The blockade of GABA
receptors by bicuculline within the preBötC prevented the effects of the 5-HT
receptor agonist 8-OH-DPAT. The involvement of GABAergic inhibition and 5-HT
receptor-mediated disinhibition is also corroborated by immunohistochemical data. The results show for the first time in an adult animal preparation that 5-HT plays a pivotal role in the modulation of the preBötC activity probably via both presynaptic and postsynaptic mechanisms and highlight the importance of disinhibition phenomena. Present findings may be relevant to some respiratory disorders in which an impairment of central 5-HT mechanisms has been reported, such as sleep apnoea and sudden infant death syndrome.


Involvement of serotonergic and opioidergic systems in the antinociceptive effect of ketamine-magnesium sulphate combination in formalin test in rats

Katarina Savić Vujović, Sonja Vučković, Dolika Vasović, Branislava Medić, Radan Stojanović, Nevena Divac, Dragana Srebro, Milica Prostran
PMID: 31563018   DOI: 10.1016/j.pharep.2019.05.020

Abstract

Ketamine and magnesium sulphate showed synergic interaction in the tail-immersion test and additive interaction in the rat formalin test. Aim of study was to evaluate the influence of serotonergic and opioidergic system of this combination in the formalin test in rats.
Antinociceptive activity was assessed by the formalin test in male Wistar rats (200-250 g). Antagonists (naloxone and methysergide) were administrated 5 min before and magnesium sulphate 5 min after ketamine injection. Formalin (2.5%, 100 μL) was injected into the right hind paw surface (intraplantar) of rats 5 min after ketamine/magnesium combination. Data were recorded as the total time spent in pain related behavior after the injection of formalin or vehicle (0.9% NaCl).
In the intermediate phase of the formalin test, methysergide at a dose of 0.2 mg/kg did not have any effect, but at doses of 0.5 and 1 mg/kg it had a pronociceptive effect. Methysergide (0.2, 0.5 and 1 mg/kg) inhibited the antinociceptive effect of ketamine-magnesium sulphate combination. In the intermediate phase, naloxone at a dose of 0.2 mg/kg did not have any effect, but at a dose of 3 mg/kg it produced a pronociceptive effect. Naloxone (0.2 and 3 mg/kg) antagonized the antinociceptive effect of the ketamine (5 mg/kg)-magnesium sulphate (5 mg/kg) combination.
The results of the present study suggest that serotonergic and opioidergic systems are involved, at least in part, in the antinociceptive effect of the ketamine-magnesium sulphate combination in the model of inflammatory pain in rats.


Phrenic long-term depression evoked by intermittent hypercapnia is modulated by serotonergic and adrenergic receptors in raphe nuclei

Ivona Stipica Safic, Renata Pecotic, Ivana Pavlinac Dodig, Zoran Dogas, Zoran Valic, Maja Valic
PMID: 29617215   DOI: 10.1152/jn.00776.2017

Abstract

Intermittent hypercapnia evokes prolonged depression of phrenic nerve activity (phrenic long-term depression, pLTD). This study was undertaken to investigate the role of 5-HT and α2-adrenergic receptors in the initiation of pLTD. Adult male urethane-anesthetized, vagotomized, paralyzed, and mechanically ventilated Sprague-Dawley rats were exposed to a protocol of acute intermittent hypercapnia (AIHc; 5 episodes of 15% CO
in air, each episode lasting 3 min). The experimental group received microinjection of the selective 5-HT
receptor agonist 8-hydroxy-2-(dipropylamino)tetralin hydrobromide (8-OH-DPAT), the broad-spectrum 5-HT antagonist methysergide, or the α2-adrenergic antagonist yohimbine, whereas the control group received microinjection of 0.9% saline into the caudal raphe region. Peak phrenic nerve activity (pPNA) and burst frequency ( f) were analyzed during baseline (T0), during 5 hypercapnic episodes (THc1-THc5), and at 15, 30, and 60 min after the end of the last hypercapnic episode. In the control group, pPNA decreased 60 min after the end of the last hypercapnic episode compared with baseline values, i.e., pLTD developed ( P = 0.023). In the 8-OH-DPAT group, pPNA significantly decreased at T15, T30, and T60 compared with baseline values, i.e., pLTD developed ( P = 0.01). In the methysergide and yohimbine groups, AIHc did not evoke significant changes of the pPNA at T15, T30, and T60 compared with baseline values. In conclusion, activation of 5-HT
receptors accentuated induction of pLTD, whereas blockade of α2-adrenergic receptors prevented development of pLTD following AIHc in anesthetized rats. These results suggest that chemical modulation of 5-HT and α2-adrenergic receptors in raphe nuclei affects hypercapnia-induced pLTD, offering important insights in understanding the mechanisms involved in development of respiratory plasticity. NEW & NOTEWORTHY Hypercapnia is a concomitant feature of many breathing disorders, including obstructive sleep apnea. In this study, acute intermittent hypercapnia evoked development of phrenic long-term depression (pLTD) 60 min after the last hypercapnic episode that was preserved if the selective 5-HT
receptor agonist 8-hydroxy-2-(dipropylamino)tetralin hydrobromide was microinjected in the caudal raphe region before the hypercapnic stimulus. This study highlights that both 5-HT and adrenergic receptor activation is needed for induction of pLTD in urethane-anesthetized rats following intermittent hypercapnia exposure.


Antitussive and expectorant activities of licorice and its major compounds

Yi Kuang, Bin Li, Jingran Fan, Xue Qiao, Min Ye
PMID: 29224994   DOI: 10.1016/j.bmc.2017.11.046

Abstract

Licorice has been used as an antitussive and expectorant herbal medicine for a long history. This work evaluated the activities of 14 major compounds and crude extracts of licorice, using the classical ammonia-induced cough model and phenol red secretion model in mice. Liquiritin apioside (1), liquiritin (2), and liquiritigenin (3) at 50 mg/kg (i.g.) could significantly decrease cough frequency by 30-78% (p < .01). The antitussive effects could be partially antagonized by the pretreatment of methysergide or glibenclamide, but not naloxone. Moreover, compounds 1-3 showed potent expectorant activities after 3 days treatment (p < .05). The water and ethanol extracts of licorice, which contain abundant 1 and 2, could decrease cough frequency at 200 mg/kg by 25-59% (p < .05), and enhance the phenol red secretion (p < .05), while the ethyl acetate extract showed little effect. These results indicate liquiritin apioside and liquiritin are the major antitussive and expectorant compounds of licorice. Their antitussive effects depend on both peripheral and central mechanisms.


Antinociceptive effects of low-level laser therapy at 3 and 8 j/cm

Fabio C Pereira, Julia R Parisi, Caio B Maglioni, Gabriel B Machado, Paulino Barragán-Iglesias, Josie R T Silva, Marcelo L Silva
PMID: 28671718   DOI: 10.1002/lsm.22696

Abstract

Low-level laser therapy (LLLT) is the direct application of light to stimulate cell responses (photobiomodulation) to promote tissue healing, reduce inflammation, and induce analgesia; the molecular basis for these effects of LLLT remains unclear. The objective of this study was to evaluate the analgesic effect of LLLT in the rat plantar incision model of postoperative pain as well as to investigate some of the possible mechanisms involved in this effect. Wistar rats were submitted to plantar incision and treated with LLLT (830 nm, continuous-mode, 30 mW/cm
, 1-12 J/cm
). Postoperative thermal and mechanical hypersensitivity were monitored for 24 hours post-incision. In addition, the animals were pretreated with saline, naloxone (a nonselective opioid receptor antagonist; 20 µg/5 µl) or methysergide (5-HT
, 5-HT
, 5-HT
, 5-HT
, 5-HT
and 5-HT
receptors antagonist; 30 µg/5 µl). Moreover, 24 hours after incision and treatment, the TNF-α and IL-1β levels in serum were evaluated. Our results demonstrate, for the first time, that LLLT at 3 or 8 J/cm
, but not at 1-2, 4-7, or 9-12 J/cm
, induced an analgesic effect on postoperative pain. Naloxone, but not methysergide, blocked the LLLT-induced anti-nociceptive effect. Additionally, IL-1-β and TNF-α production significantly decreased after LLLT at 3 or 8 J/cm
. Our results suggest that LLLT at 3 or 8 J/cm
primarily modulates the endogenous opioids system and is not directly mediated by serotonergic receptors. Reduction of IL-1β and TNF-α may play a role in the antinociceptive action of LLLT. Lasers Surg. Med. 49:844-851, 2017. © 2017 Wiley Periodicals, Inc.


Presynaptic serotonin 5-HT

N I Kalinina, Aleksey V Zaitsev, N P Vesselkin
PMID: 29290056   DOI: 10.1007/s00359-017-1244-y

Abstract

Endogenous monoamine 5-hydroxytryptamine (5-HT, serotonin) is a phylogenetically ancient neurotransmitter present in vertebrates. The functions of 5-HT in central nervous system are intensively studied; however, the presynaptic effects of 5-HT in frog spinal motoneurons are practically unexplored. We have previously shown that 5-HT decreases the frequency of glycinergic miniature inhibitory postsynaptic potentials (mIPSPs), but does not affect the frequency of GABAergic mIPSPs and increases the frequency of glutamatergic postsynaptic potentials. In the present study, using pharmacological methods and intracellular recordings in motoneurons from an adult frog's isolated spinal cord, we aimed to identify the 5-HT receptor subtype responsible for inhibiting the release of glycine. Аn agonist of 5-HT
and 5-HT
receptors, 8-OH-DPAT, and a selective agonist of 5-HT
receptors, α-Ме-5-НТ, did not show any significant effect on inhibitory transmission, indicating that 5-HT
, 5-HT
and 5-HT
receptors are not involved in the modulation of glycine release in the adult frog spinal cord. An agonist of 5-HT
receptors sumatriptan decreased the frequency (but not the amplitude) of glycinergic mIPSPs similar to 5-HT. An antagonist of 5-HT
receptors, methysergide, abolished the effect of sumatriptan. Together our results suggest that 5-HT inhibits the release of glycine by activation of 5-HT
receptors.


Anti-hyperalgesic effect of Lippia grata leaf essential oil complexed with β-cyclodextrin in a chronic musculoskeletal pain animal model: Complemented with a molecular docking and antioxidant screening

Pollyana S Siqueira-Lima, Renan G Brito, Heitor G Araújo-Filho, Priscila L Santos, Angélica Lucchesi, Adriano A S Araújo, Paula P Menezes, Luciana Scotti, Marcus T Scotti, Irwin R A Menezes, Henrique D M Coutinho, Gokhan Zengin, Abdurrahman Aktumsek, Angelo R Antoniolli, Lucindo J Quintans-Júnior, Jullyana S S Quintans
PMID: 28499245   DOI: 10.1016/j.biopha.2017.05.009

Abstract

Due to its unclear pathophysiology, the pharmacological treatment of fibromyalgia is a challenge for researchers. Studies using medicinal plants, such as those from the genus Lippia, complexed with cyclodextrins (CDs) have shown innovative results.
The present research intended to evaluate the effect of an inclusion complex containing β-cyclodextrin (βCD) inclusion complex with Lippia grata (LG) essential oil in a chronic musculoskeletal pain model, its central activity and its possible interaction with neurotransmitters involved in pain.
After acid saline-induced chronic muscle pain, male mice were evaluated for primary and secondary hyperalgesia and muscle strength. Moreover, an antagonist assay was performed to assess the possible involvement of the opioidergic, serotonergic and noradrenergic pathways. In addition, Fos protein in the spinal cord was assessed, and a docking study and antioxidant assays were performed.
The treatment with LG-βCD, especially in the dose of 24mg/kg, was able to significantly decrease (p<0.05) the paw withdrawal and muscle threshold. Furthermore, LG-βCD was shown to affect the opioidergic and serotonergic pathways. There were no significant changes in muscle strength. Fos protein immunofluorescence showed a significant decrease in expression in the dorsal horn of the spinal cord. The main compounds of LG showed through the docking study interaction energies with the alpha-adrenergic and μOpioid receptors. In all antioxidant assays, LG exhibited stronger antioxidant activities than LG-βCD.
This study suggested that LG-βCD could be considered as a valuable source for designing new drugs in the treatment of chronic pain, especially musculoskeletal pain.


Daily acute intermittent hypoxia improves breathing function with acute and chronic spinal injury via distinct mechanisms

B J Dougherty, J Terada, S R Springborn, S Vinit, P M MacFarlane, G S Mitchell
PMID: 28549897   DOI: 10.1016/j.resp.2017.05.004

Abstract

Daily acute intermittent hypoxia (dAIH) elicits respiratory plasticity, enhancing respiratory motor output and restoring breathing capacity after incomplete cervical spinal injuries (cSCI). We hypothesized that dAIH-induced functional recovery of breathing capacity would occur after both acute (2 weeks) and chronic (8 weeks) cSCI, but through distinct cellular mechanisms. Specifically, we hypothesized that dAIH-induced breathing recovery would occur through serotonin-independent mechanisms 2wks post C2 cervical hemisection (C2Hs), versus serotonin-dependent mechanisms 8wks post C2Hs. In two independent studies, dAIH or sham (normoxia) was initiated 1 week (Study 1) or 7 weeks (Study 2) post-C2Hs to test our hypothesis. Rats were pre-treated with intra-peritoneal vehicle or methysergide, a broad-spectrum serotonin receptor antagonist, to determine the role of serotonin signaling in dAIH-induced functional recovery. Our data support the hypothesis that dAIH-induced recovery of breathing capacity transitions from a serotonin-independent mechanism with acute C2Hs to a serotonin-dependent mechanism with chronic C2Hs. An understanding of shifting mechanisms giving rise to dAIH-induced respiratory motor plasticity is vital for clinical translation of dAIH as a therapeutic modality.


Explore Compound Types